molecular formula C14H15N3O2S B2976597 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide CAS No. 2034509-81-2

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide

Cat. No.: B2976597
CAS No.: 2034509-81-2
M. Wt: 289.35
InChI Key: PHDOPOXWJNKQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a hexahydrocinnolin core fused with a thiophene-3-carboxamide moiety. The hexahydrocinnolin system (a bicyclic structure with nitrogen atoms at positions 1 and 2) is substituted with a methyl group at position 2 and a ketone at position 2. The thiophene-3-carboxamide group introduces sulfur-containing aromaticity and a carboxamide functional group, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-17-13(18)7-10-6-11(2-3-12(10)16-17)15-14(19)9-4-5-20-8-9/h4-5,7-8,11H,2-3,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDOPOXWJNKQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 302.39 g/mol. The compound features a thiophene ring and a hexahydrocinnoline moiety, which contribute to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC16H18N2O2S
Molecular Weight302.39 g/mol
IUPAC NameThis compound
SMILESCc1cc(C(=O)N)c2cccs2c1C(=O)N

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in various metabolic pathways. For instance, they may inhibit acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases.
  • Antioxidant Properties : The compound may possess antioxidant capabilities that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory conditions.

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from toxic insults. One study indicated that a related compound reduced amyloid beta-induced toxicity in astrocytes by decreasing levels of TNF-α and free radicals. This suggests potential applications in neuroprotection against Alzheimer's disease.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiophene derivatives. A study highlighted two biologically active thiophene-3-carboxamide derivatives that exhibited significant antibacterial and antifungal activities. These compounds were found to form stable conformations due to intramolecular hydrogen bonding, enhancing their biological effectiveness .

Summary of Biological Activities

Activity TypeDescription
NeuroprotectiveProtects against amyloid beta-induced toxicity in neuronal cells
AntimicrobialExhibits antibacterial and antifungal properties
Enzyme InhibitionInhibits enzymes relevant to neurodegenerative diseases
AntioxidantReduces oxidative stress in cellular environments

Comparative Analysis with Similar Compounds

Research comparing this compound with other thiophene derivatives shows promising results:

CompoundActivity TypeReference
N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideAntibacterial
Tert-butyl (3-(2-methyl-3-oxo...)Neuroprotective

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of a hexahydrocinnolin scaffold and thiophene carboxamide. Key comparisons with related derivatives include:

Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives
Compound Name Core Structure Key Substituents Reported Activities Reference
Target Compound Hexahydrocinnolin + Thiophene 2-methyl, 3-oxo, thiophene-3-carboxamide Not explicitly reported -
5-Cyano-N-(4-methoxyphenyl) derivative Thiophene 5-cyano, 4-(2-(arylamino)acetamido), N-(4-methoxyphenyl) VEGFR-2 inhibition (similar to Sorafenib)
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene 4-methylphenylimino, 2-chlorophenyl, isopropyl Analgesic, anti-inflammatory, antimicrobial
Compound 40 (Cyclohepta[b]thiophene) Cyclohepta[b]thiophene 4-methoxybenzamido, pyridin-2-yl Not reported (structural focus)
N-(4-Bromo-3-methylphenyl) analog Hexahydrocinnolin 4-bromo-3-methylphenyl, 2-methyl, 3-oxo Not reported (structural focus)

Key Observations :

  • Thiophene vs. Cinnolin Core: The hexahydrocinnolin core in the target compound may confer rigidity and hydrogen-bonding capabilities distinct from simpler thiophene derivatives .
  • Substituent Influence: Derivatives with electron-withdrawing groups (e.g., cyano in ) or aromatic extensions (e.g., pyridin-2-yl in ) exhibit varied biological activities, suggesting that the target’s thiophene-3-carboxamide group could modulate receptor binding or solubility .

Physicochemical Properties

  • Molecular Weight : The N-(4-bromo-3-methylphenyl) analog () has a molecular weight of 376.2 g/mol, while cyclohepta[b]thiophene derivatives () exceed 400 g/mol due to larger ring systems . The target compound’s molecular weight is inferred to be intermediate (~350–400 g/mol).
  • Solubility: Thiophene carboxamides generally exhibit moderate aqueous solubility, but the hexahydrocinnolin core may reduce it due to increased hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.